molecular formula C7H7F2NS B1364554 4-(Difluoromethylthio)aniline CAS No. 24933-60-6

4-(Difluoromethylthio)aniline

Cat. No. B1364554
CAS RN: 24933-60-6
M. Wt: 175.2 g/mol
InChI Key: ODJCIHKBMUREOC-UHFFFAOYSA-N
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Description

“4-(Difluoromethylthio)aniline” is an organic compound with the molecular formula C7H7F2NS and a molecular weight of 175.2 . It is also known by other synonyms such as “4-((difluoromethyl)sulfanyl)aniline” and "4-Aminophenyl difluoromethyl sulfide" .


Synthesis Analysis

The synthesis of “4-(Difluoromethylthio)aniline” can be achieved from 4,4’-Dithiodianiline and 2,2-DIFLUORO-1,3-DIPHENYL-PROPANE-1,3-DIONE . More detailed information about the synthesis process might be available in specific scientific literature .


Molecular Structure Analysis

The molecular structure of “4-(Difluoromethylthio)aniline” consists of a benzene ring attached to an amino group and a difluoromethylthio group . Theoretical studies of anions of aniline and its derivatives have been carried out using the density functional method .


Physical And Chemical Properties Analysis

“4-(Difluoromethylthio)aniline” has a boiling point of 64°C at 0.01mm . It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The incorporation of the difluoromethylthio group (–SCF₂H) into drug candidates has garnered attention due to its distinctive properties:

Agrochemicals and Pest Control

The C-4 position bearing –SCF₂H has proven advantageous in pest control agents. For instance, pyriprole, a novel pest control agent, features the –SCF₂H residue at C-4. Other bioactive compounds, such as herbicides and analogues of nifedipine and thymol, also incorporate –SCF₂H .

Synthetic Methodology

Efficient preparative methods for difluoromethylthioethers have been limited. However, recent advances include metal-catalyst-free and redox-neutral innate difluoromethylthiolation methods using readily available reagents. These methods allow the conversion of a broad spectrum of arenes and heteroarenes to difluoromethylthioethers under mild conditions and without noble metals[1,3].

Safety and Hazards

“4-(Difluoromethylthio)aniline” is classified as a hazardous substance. It is combustible, toxic if swallowed, fatal in contact with skin, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-(difluoromethylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NS/c8-7(9)11-6-3-1-5(10)2-4-6/h1-4,7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJCIHKBMUREOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395079
Record name 4-(Difluoromethylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethylthio)aniline

CAS RN

24933-60-6
Record name 4-[(Difluoromethyl)thio]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24933-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(difluoromethyl)sulfanyl]aniline
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